Pro-Pro-Ile

Description

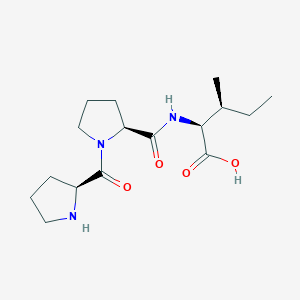

Structure

3D Structure

Properties

Molecular Formula |

C16H27N3O4 |

|---|---|

Molecular Weight |

325.40 g/mol |

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C16H27N3O4/c1-3-10(2)13(16(22)23)18-14(20)12-7-5-9-19(12)15(21)11-6-4-8-17-11/h10-13,17H,3-9H2,1-2H3,(H,18,20)(H,22,23)/t10-,11-,12-,13-/m0/s1 |

InChI Key |

DWPXHLIBFQLKLK-CYDGBPFRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2 |

Origin of Product |

United States |

Enzymatic Inhibition Dynamics of Pro Pro Ile and Analogues

Dipeptidyl Peptidase IV (DPP-IV) Inhibition by Ile-Pro-Ile (Diprotin A)

Ile-Pro-Ile, originally isolated from Bacillus cereus cultures, is recognized as one of the most potent naturally derived peptide inhibitors of DPP-IV. frontiersin.orgnih.gov Its inhibitory properties have been extensively studied to understand the structural requirements for effective DPP-IV inhibition.

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Ile-Pro-Ile (Diprotin A) consistently demonstrates high potency in in vitro assays.

Studies have reported the DPP-IV IC50 value for Ile-Pro-Ile to be approximately 3.5 µM to 3.9 µM. frontiersin.orgnih.govresearchgate.net Another study reported an IC50 value of 1.1 μg/ml. caymanchem.com The potency of Ile-Pro-Ile is significantly higher than many of its analogues. For instance, a comparison between Ile-Pro-Ile (IPI) and Leu-Pro-Leu (LPL) revealed a nearly 60-fold difference in activity, with LPL having an IC50 of 241.4 µM. acs.org Similarly, replacing the C-terminal Ile with Ala (Ile-Pro-Ala) results in a weaker inhibitory effect. nih.gov The IC50 values for a range of tripeptide analogues highlight the specific structural requirements for potent DPP-IV inhibition. frontiersin.orgnih.gov

Table 1: In Vitro DPP-IV Inhibitory Potency of Ile-Pro-Ile and Analogues

| Peptide Sequence | Common Name | DPP-IV IC50 (µM) | Source(s) |

|---|---|---|---|

| Ile-Pro-Ile | Diprotin A | 3.5 - 3.9 | frontiersin.orgnih.govnih.govresearchgate.net |

| Val-Pro-Leu | Diprotin B | 15.8 | nih.gov |

| Ala-Pro-Ala | < 100 | frontiersin.org | |

| Ile-Pro-Ala | 49 | nih.gov | |

| Leu-Pro-Leu | 241.4 | acs.org | |

| Phe-Pro-Phe | 247.0 | frontiersin.orgnih.gov | |

| Trp-Pro-Ile | - | frontiersin.org | |

| Pro-Pro-Leu | > 2000 | acs.org |

The mechanism by which a peptide inhibits DPP-IV can be determined through kinetic studies, often visualized using Lineweaver-Burk double reciprocal plots. frontiersin.org These studies reveal whether the inhibitor binds to the enzyme's active site (competitive inhibition) or to an allosteric site (non-competitive, uncompetitive, or mixed-type inhibition). ubc.camdpi.com

Most tripeptides that are effective DPP-IV inhibitors, particularly those with a proline residue at the second position (P1), act as competitive inhibitors. frontiersin.orgresearchgate.net This suggests they bind to the same active site as the natural substrates of DPP-IV. frontiersin.orgnih.gov Ile-Pro-Ile (Diprotin A) is a well-established competitive inhibitor of DPP-IV. researchgate.net

However, the mode of inhibition can be influenced by the amino acid sequence. frontiersin.org A notable exception to the competitive inhibition model is seen with peptides containing a tryptophan (Trp) residue at the N-terminus. frontiersin.orgnih.gov Peptides such as Trp-Pro-Phe, Trp-Pro-Ile, and Trp-Pro-Trp have been identified as mixed-type inhibitors. frontiersin.orgnih.gov This mixed-type mechanism suggests that these peptides may bind to both the active site and a secondary, allosteric site on the DPP-IV enzyme. frontiersin.org

The presence of a proline (Pro) residue at the second position (P1) of a tripeptide is a critical determinant for high DPP-IV inhibitory activity. frontiersin.orgnih.govnih.gov DPP-IV preferentially cleaves peptides with a proline or alanine (B10760859) at this position, and inhibitors mimicking this structure can effectively block the enzyme's active site. nih.govmdpi.com The rigid, cyclic structure of proline fits optimally into a hydrophobic pocket (S1 subsite) of the enzyme. mdpi.commdpi.com

While a Pro at position 2 is crucial, its presence at other positions can be detrimental to activity. For example, the tripeptide Pro-Pro-Leu, which has a proline at the N-terminus, exhibits poor activity with an IC50 value exceeding 2000 μM. acs.org However, when this N-terminal Pro is replaced by an isoleucine (Ile), the resulting peptide, Ile-Pro-Leu, shows significantly increased activity (IC50 = 341.5 μM). acs.org This highlights the positional importance of the proline residue for effective inhibition.

The amino acids at the N-terminal (P2) and C-terminal (P1') positions also significantly modulate the inhibitory potency of tripeptides. frontiersin.org

N-terminal Residue: A hydrophobic or aromatic amino acid at the N-terminus is generally associated with potent DPP-IV inhibition. acs.orgucd.ienih.gov This is because hydrophobic residues can engage in favorable interactions with the enzyme's active site. nih.govresearchgate.net Amino acids with branched chains like isoleucine (Ile), leucine (B10760876) (Leu), and valine (Val) at the N-terminus often lead to high inhibitory activity. acs.orgnih.gov However, some studies note that certain peptides with hydrophobic N-terminal residues can be poor inhibitors, suggesting that other factors, such as intramolecular interactions, also play a role. acs.org

Table 2: Influence of N- and C-terminal Residues on DPP-IV Inhibition

| Peptide | N-terminal | C-terminal | DPP-IV IC50 (µM) | Source(s) |

|---|---|---|---|---|

| Ile -Pro-Ile | Isoleucine | Isoleucine | 3.5 - 3.9 | frontiersin.orgnih.govnih.govresearchgate.net |

| Ala -Pro-Ala | Alanine | Alanine | < 100 | frontiersin.org |

| Phe -Pro-Ile | Phenylalanine | Isoleucine | < 100 | frontiersin.org |

| Ile -Pro-Ala | Isoleucine | Alanine | 49 | nih.gov |

| Leu -Pro-Leu | Leucine | Leucine | 241.4 | acs.org |

| Phe -Pro-Phe | Phenylalanine | Phenylalanine | 247.0 | frontiersin.orgnih.gov |

| Trp -Pro-Ile | Tryptophan | Isoleucine | - (Mixed-type inhibitor) | frontiersin.org |

Conversely, other findings indicate that longer peptides (greater than two amino acids) might possess superior DPP-IV inhibitory activity. acs.org For example, the tetrapeptide Val-Pro-Tyr-Pro was found to be a more potent inhibitor than its di- and tripeptide fragments. acs.org The addition of an alanine residue to the C-terminus of potent tripeptides like Ile-Pro-Ile (forming Ile-Pro-Ile-Ala) can also result in high inhibitory activity. acs.org

However, a definitive link between increasing peptide length and enhanced inhibitory effect has not been established, and some reviews have concluded there is no clear correlation. acs.org The structural features of peptides with more than three amino acids that determine their inhibitory properties are not yet fully understood. acs.org

Influence of N-terminal and C-terminal Amino Acid Residues on Inhibitory Activity

Investigation of Enzymatic Stability and Resistance to Degradation in Biological Fluids

The stability of peptides in biological fluids is a critical determinant of their potential bioactivity. Peptides containing proline residues, particularly in a Pro-Pro motif, exhibit remarkable resistance to degradation by proteolytic enzymes. researchgate.netingentaconnect.com This inherent stability is attributed to the unique cyclic structure of proline, which hinders enzymatic cleavage.

Studies have shown that peptides with a di-proline motif are notably stable against serum endopeptidases. ingentaconnect.com For instance, the tetrapeptide Asp-Pro-Pro-Glu (DPPE) remains intact in human serum for over 24 hours. ingentaconnect.com This resistance to proteolysis is a key factor for orally administered peptides, as they must survive the harsh environment of the gastrointestinal tract to exert their effects. farmaciajournal.comunina.it The presence of proline is a common feature among peptides that resist degradation by gastrointestinal enzymes. cambridge.orgacs.org

Angiotensin-Converting Enzyme (ACE) Inhibition by Ile-Pro-Pro (IPP) and Analogues

The Renin-Angiotensin System (RAS) is a crucial regulator of blood pressure, and the Angiotensin-Converting Enzyme (ACE) is a key component of this system. researchgate.netportlandpress.comnih.gov ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. portlandpress.comresearchgate.net Inhibition of ACE is a primary mechanism for controlling hypertension.

In Vitro Characterization of ACE-1 Inhibitory Properties

The tripeptide Ile-Pro-Pro (IPP) has been identified as a potent inhibitor of ACE. mdpi.com Numerous in vitro studies have characterized its ACE-inhibitory properties. The half-maximal inhibitory concentration (IC50) for IPP has been reported to be in the micromolar range, indicating significant inhibitory activity. For example, in human umbilical vein endothelial cells (HUVEC), the IC50 for IPP was found to be 1.89 ± 0.28 μM. nih.gov

The inhibitory activity of peptides is often dependent on the substrate used in the assay. tandfonline.com For instance, the IC50 values for some ACE inhibitory peptides were found to be lower when an angiotensin I-like substrate was used compared to a bradykinin-like substrate. tandfonline.com The structure of the peptide, including the amino acid sequence and the presence of specific residues at the C-terminus, plays a crucial role in its inhibitory potency. farmaciajournal.commdpi.com

In Vitro ACE-1 Inhibitory Activity of IPP and Analogues

| Peptide | IC50 (μM) | Source/Cell Line | Reference |

|---|---|---|---|

| Ile-Pro-Pro (IPP) | 1.89 ± 0.28 | HUVEC | nih.gov |

| Val-Pro-Pro (VPP) | 0.48 ± 0.38 | HUVEC | nih.gov |

| Val-Arg-Pro | 2.2 | Rabbit Lung ACE | tandfonline.com |

| Ser-Phe-Gln-Pro-Gln-Pro-Leu-Ile-Tyr-Pro | 1.4 | Rabbit Lung ACE | tandfonline.com |

Kinetic Studies of Competitive ACE-1 Inhibition

Kinetic studies have revealed that many ACE-inhibitory peptides, including IPP and its analogues, act as competitive inhibitors. tandfonline.comnih.gov This means they bind to the active site of the ACE enzyme, thereby preventing the substrate from binding. Molecular docking studies have shown that these peptides can fit into the active site of ACE, forming stable complexes. nih.govmdpi.com The competitive inhibition mechanism is a common characteristic of many food-derived ACE inhibitory peptides. nih.gov

Conformational Analysis of Peptide Bonds and their Influence on ACE-1 Interaction

The three-dimensional conformation of peptides is critical for their interaction with ACE. The presence of proline residues can lead to cis/trans isomerization of the peptide bond, which can significantly influence the peptide's shape and its binding affinity to the enzyme. nih.gov Molecular docking studies have suggested that specific configurations of the peptide bonds in proline-containing tripeptides are important for their ACE inhibitory activity. nih.gov For IPP and VPP, a similar cis configuration between the first and second amino acid residues has been proposed to be important for their interaction with ACE-1. nih.gov The geometry of the peptide, including the orientation of carbonyl oxygens which act as hydrogen bond acceptors, plays a key role in the binding to the active site of ACE. nih.gov

Modulation of Renin-Angiotensin System (RAS) Components at the Molecular Level

Bioactive peptides like IPP can modulate the Renin-Angiotensin System (RAS) at a molecular level beyond simple ACE inhibition. genscript.com For instance, IPP has been shown to attenuate the effects of angiotensin II on vascular smooth muscle cells, such as oxidative stress. genscript.com It can also influence the expression of RAS components. Studies in mice have shown that orally administered IPP can have distinct effects on the local RAS in the colon. helsinki.fi This suggests that the bioactivity of these peptides involves a complex interplay with various components of the RAS. researchgate.net

Comparative Enzymology with Synthetic ACE Inhibitors

While naturally derived peptides like IPP show significant ACE inhibitory activity, their potency is generally lower than that of synthetic ACE inhibitors such as captopril (B1668294) and enalapril. farmaciajournal.comcambridge.org However, a key advantage of food-derived peptides is their potential for fewer side effects. farmaciajournal.com Comparative studies show that while synthetic inhibitors have IC50 values in the nanomolar range, the most potent milk-derived peptides typically have IC50 values in the low micromolar range. tandfonline.comcambridge.org Despite this difference in potency, the natural origin of these peptides makes them an area of increasing interest for managing hypertension. farmaciajournal.com

Prolyl Oligopeptidase (POP) Interactions and Substrate Specificity

Prolyl oligopeptidase (POP) is a serine protease that plays a significant role in the regulation of various physiological processes through the specific cleavage of peptide bonds on the carboxyl side of proline residues. tandfonline.com The interaction of proline-containing peptides, such as the tripeptide Pro-Pro-Ile, with POP is of considerable interest for understanding the enzyme's substrate specificity and for the development of potential modulators of its activity.

Analysis of Proline-Specific Peptidase Susceptibility

The susceptibility of a peptide to enzymatic degradation is a critical factor in its biological activity and half-life. Peptides rich in proline, particularly those containing Pro-Pro sequences, are known to exhibit significant resistance to hydrolysis by many common peptidases. researchgate.netoup.comsemanticscholar.org This resistance is attributed to the unique cyclic structure of the proline residue, which restricts the conformational flexibility of the peptide backbone and can hinder access by proteolytic enzymes.

While direct enzymatic degradation studies on the tripeptide this compound are not extensively detailed in the available research, inferences can be drawn from the behavior of similar proline-rich sequences. The endo or C-terminal Pro-Pro bond, for instance, is recognized for its high degree of resistance to cleavage by many mammalian proteolytic enzymes. researchgate.net This inherent stability suggests that this compound would likely exhibit a degree of resistance to non-specific proteolysis. However, its interaction with proline-specific peptidases, such as POP, is more complex and is dictated by the specific recognition motifs of the enzyme's active site.

Potential Modulatory Effects on POP Activity and Specificity

The this compound sequence is a key component of larger peptides that are known to interact with prolyl oligopeptidase, suggesting that this motif is recognized by the enzyme. For instance, the peptide Lys-Pro-Pro-Ile, an analogue of this compound, has been identified as an inhibitor of prolyl endopeptidase (PEP), an alternative name for POP. tandfonline.comresearchgate.netresearchgate.net This inhibitory activity indicates a direct interaction between the peptide and the enzyme's active site.

Conversely, the this compound sequence is also found within larger polypeptide chains that serve as substrates for POP. An example is the Corticotropin-releasing hormone (CRH), which contains the sequence Ser-Glu-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu and is a known substrate for prolyl oligopeptidase. dcu.iepsu.edunih.gov The cleavage of such substrates by POP underscores the enzyme's ability to recognize and bind the this compound motif as part of a larger peptide sequence.

Inhibitory Dynamics of a this compound Analogue on Prolyl Oligopeptidase

The inhibitory potential of peptides containing the this compound sequence has been demonstrated through in vitro studies. The following table details the inhibitory activity of a known analogue.

| Peptide | Enzyme Source | IC50 (µM) | Reference |

| Lys-Pro-Pro-Ile | Soybean cell wall protein | 380 | tandfonline.comresearchgate.netresearchgate.net |

This data for Lys-Pro-Pro-Ile suggests that peptides containing the this compound core sequence can effectively interact with the active site of prolyl oligopeptidase, leading to a reduction in its enzymatic activity. The presence of the N-terminal lysine (B10760008) in this analogue likely influences its binding affinity and inhibitory potency.

Advanced Molecular Interaction and Computational Modeling Studies

Molecular Docking Simulations of Pro-Pro-Ile with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. For this compound, these simulations have been crucial in elucidating its interactions with key enzymes like Dipeptidyl Peptidase IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE).

Prediction of Binding Poses and Orientations within Enzyme Active Sites

Molecular docking studies have consistently shown that this compound and its analogs adopt a similar binding pose within the active site of enzymes like porcine DPP-IV. frontiersin.org These simulations predict that the peptide orients itself to establish key interactions within the S1 pocket of the DPP-IV active site. frontiersin.org For instance, in studies with DPP-IV, the N-terminal isoleucine of diprotin A (Ile-Pro-Ile) forms critical interactions, including a hydrogen bond and a salt bridge with specific residues. mdpi.com Similarly, docking studies with Angiotensin-Converting Enzyme (ACE) have been performed to understand the binding mode of this compound containing peptides. medcraveonline.comacademicjournals.org These simulations help in obtaining the best-docked pose, which represents the most energetically favorable binding orientation. scielo.br

Identification of Critical Amino Acid Residues Involved in Ligand-Enzyme Recognition

Through molecular docking, researchers have identified the specific amino acid residues within the enzyme's active site that are crucial for recognizing and binding to this compound. In the case of DPP-IV, key interactions have been demonstrated with residues such as Glu205, Glu206, and Tyr662. frontiersin.orgacs.org The N-terminal Ile1 of diprotin A (Ile-Pro-Ile) interacts with Glu205 and Glu206, while the Pro2 residue forms hydrogen bonds with Tyr547 and Tyr631. mdpi.com The C-terminal Ile3 residue also contributes to binding by forming a hydrogen bond with Arg125. mdpi.com For ACE, residues like Glu362 and Ala332 have been identified as important binding sites. scielo.br The two proline residues at the P1′ and P2′ positions of bradykinin-potentiating peptides, which can contain the this compound motif, form strong hydrogen bonds with residues like His497, His337, Tyr504, and Lys495 in the AnCE enzyme, a homolog of ACE. scienceopen.com

Table 1: Critical Amino Acid Residues in Enzyme-Pro-Pro-Ile Interaction

| Enzyme | Interacting Residues | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Glu205, Glu206, Tyr662, Tyr547, Arg125 | frontiersin.orgmdpi.comacs.org |

| Angiotensin-Converting Enzyme (ACE) Homologue (AnCE) | His497, His337, Tyr504, Lys495 | scienceopen.com |

| Angiotensin-Converting Enzyme (ACE) | Glu362, Ala332 | scielo.br |

Characterization of Intermolecular Forces at the Binding Interface

The stability of the this compound-enzyme complex is maintained by a network of intermolecular forces. These include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. medcraveonline.comyoutube.comlibretexts.org In the interaction with DPP-IV, the N-terminal amine group of the peptide forms salt bridges or hydrogen bonds with the carboxyl groups of Glu205 and Glu206. acs.org The proline residue at the second position is crucial as it fits optimally into the hydrophobic active site of DPP-IV. mdpi.com Hydrogen bonds are also formed between the peptide bonds and the hydroxyl group of Tyr547 and Asn710 of DPP-IV. acs.org For ACE, hydrogen bonds play a pivotal role in stabilizing the docking complex. scielo.br The interaction also involves hydrophobic and electrostatic forces. scielo.br The pyrrolidine (B122466) rings of the two proline residues in bradykinin-potentiating peptides engage in hydrophobic interactions with a cluster of aromatic residues in the AnCE active site, including Phe441, Phe511, Tyr504, and Tyr507. scienceopen.com

Molecular Dynamics (MD) Simulations of Enzyme-Peptide Complexes

Molecular dynamics simulations provide a dynamic view of the enzyme-peptide complex, offering insights into its stability and the conformational changes that occur upon binding.

Assessment of Binding Stability and Conformational Dynamics of this compound within Enzyme Active Sites

MD simulations have been employed to assess the stability of this compound and related peptides within the active sites of enzymes like DPP-IV. mdpi.complos.org These simulations, often run for hundreds of nanoseconds, can confirm that the peptide remains stably bound within the active site. mdpi.comrsc.org The stability of the complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. jabonline.in For instance, MD simulations of the DPP-IV-diprotin A complex have shown the system to be stable, with crucial interactions being maintained throughout the simulation period. mdpi.com The number of hydrogen bonds formed between the peptide and the enzyme can also be monitored to assess binding stability. mdpi.com

Analysis of Ligand-Induced Conformational Changes in Enzyme Structures

The binding of a ligand like this compound can induce conformational changes in the enzyme's structure. youtube.comnih.govresearchgate.net These changes can be subtle, involving the rearrangement of side chains, or more significant, such as the movement of entire domains. nih.gov MD simulations can track these changes over time, providing a detailed picture of how the enzyme adapts to the presence of the peptide. researchgate.netfrontiersin.org For example, the binding of ligands can alter the conformational landscape of an enzyme, shifting the equilibrium between different conformational states. frontiersin.orgslu.edu These ligand-induced changes can be critical for the enzyme's catalytic function or inhibitory mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Inhibitors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the structural characteristics of molecules and their biological activities. sci-hub.strsc.org In the context of peptide inhibitors like this compound, QSAR models serve as powerful predictive tools to understand the structural requirements for enzyme inhibition and to guide the design of new, more potent analogues. sci-hub.stmdpi.com The general process involves compiling a dataset of peptides with known inhibitory activities (often expressed as IC50 values), describing their structures using numerical parameters known as physicochemical descriptors, and then using statistical methods to build a model that links these descriptors to the observed activity. sci-hub.strsc.org

Development of Physicochemical Descriptors Correlated with Enzyme Inhibition Potency

The foundation of any robust QSAR model lies in the selection of appropriate physicochemical descriptors that can quantitatively characterize the properties of the amino acids within a peptide sequence. sci-hub.st A vast number of descriptors are available from databases and literature, and choosing the most relevant ones is a critical step in building an accurate model. sci-hub.strsc.org These descriptors can be broadly categorized into those based on amino acid properties and those describing the peptide as a whole.

For peptide inhibitors, descriptors often relate to the hydrophobicity, steric properties (size and volume), and electronic characteristics of the constituent amino acid residues. nih.govresearchgate.net Several established sets of descriptors, or "scales," are frequently employed in peptide QSAR studies.

Z-scales: These are among the most common descriptors used in peptide QSAR. sci-hub.st They are derived from a principal component analysis of a large table of amino acid physicochemical properties. The primary z-scales (z1, z2, z3) are largely uncorrelated and represent hydrophilicity, molecular size/bulk, and electronic properties (charge), respectively. sci-hub.stmdpi.com

V-scales: Similar to z-scales, these descriptors are derived from the physicochemical properties of amino acid side chains. The three main v-scale parameters represent van der Waals volume, the net charge index, and the hydrophobic parameter. mdpi.com

Topological and Quantum Chemical Descriptors: Other models may incorporate descriptors such as the logarithm of the partition coefficient (logP), which measures hydrophobicity, as well as quantum chemical parameters like the heat of formation and the energy of the Highest Occupied Molecular Orbital (HOMO). tandfonline.com These descriptors can provide insights into a molecule's permeability and electronic interactions with the enzyme's active site. tandfonline.com

Research on dipeptidyl peptidase IV (DPP-IV) inhibitory peptides, including analogues of the potent inhibitor Ile-Pro-Ile, has highlighted the crucial role of hydrophobicity as a key descriptor for inhibitory activity. mdpi.comnih.govfrontiersin.org Similarly, in QSAR models for angiotensin-converting enzyme (ACE) inhibitors, the properties of amino acids at specific positions are critical. For instance, one model found a preference for aliphatic and small residues at the C-1 position and bulky, hydrophobic, or sulfur-containing amino acids at the C-4 position, demonstrating the importance of positional descriptors in the model. nih.gov

The table below summarizes some common physicochemical descriptors used in QSAR modeling of peptide inhibitors.

| Descriptor Category | Specific Descriptors | Relevance to Enzyme Inhibition Potency |

| Hydrophobicity | LogP, Hydrophobicity scales (e.g., z1, v3) | Influences peptide binding to hydrophobic pockets in the enzyme's active site and membrane permeability. researchgate.nettandfonline.comnih.govfrontiersin.org |

| Steric Properties | Molecular Weight, Van der Waals volume, Size scales (e.g., z2) | Determines the fit of the peptide within the enzyme's binding site; bulky or small residues may be favored at specific positions. mdpi.comnih.govresearchgate.net |

| Electronic Properties | Net Charge, Dipole Moment, HOMO/LUMO energies, Charge scales (e.g., z3) | Governs electrostatic interactions, hydrogen bonding, and charge-transfer interactions between the peptide and enzyme residues. mdpi.comtandfonline.com |

| Positional Properties | Amino acid type at N-terminal, C-terminal, or internal positions | The specific location of an amino acid within the peptide sequence is often a determinant factor for activity. nih.govresearchgate.net |

Construction of Predictive Models for Designing Novel Peptide Analogues with Enhanced Activity

Once a set of relevant descriptors is chosen, a mathematical model is constructed to link these structural features to the biological activity. rsc.org Various computational methods are employed to build these predictive QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). rsc.orgresearchgate.netnih.gov The goal is to generate a statistically significant equation that can not only explain the activity of the peptides in the training set but also accurately predict the activity of new, untested peptides. rsc.orgtandfonline.com

A key application of these predictive models is the rational design of novel peptide analogues with potentially enhanced inhibitory activity. nih.govfrontiersin.org By analyzing the QSAR model, researchers can identify the key structural features that positively or negatively influence potency. This knowledge guides the in silico design of new sequences.

A notable example involves the design of analogues for the dipeptidyl peptidase IV (DPP-IV) inhibitor Ile-Pro-Ile. nih.govfrontiersin.org In one study, a QSAR model highlighted the importance of amino acid hydrophobicity for DPP-IV inhibition. nih.govfrontiersin.org Based on this model, a factorial design was used to create a "Minimum Analog Peptide Set" (MAPS) by systematically varying the hydrophobicity of the amino acids at each of the three positions in the Ile-Pro-Ile sequence. nih.govfrontiersin.org The resulting peptide analogues were then synthesized and tested for their actual DPP-IV inhibitory activity. nih.govfrontiersin.org

The results of such studies demonstrate the utility of QSAR in drug discovery. While the predictive accuracy of QSAR models can vary, they are highly effective at ranking the potential potency of peptides and identifying promising candidates for synthesis and experimental validation, thereby saving significant time and resources. mdpi.com For instance, the study on Ile-Pro-Ile analogues successfully identified novel DPP-IV inhibitors. nih.govfrontiersin.org The table below shows a selection of the designed analogues from that study, along with their predicted and experimentally determined IC50 values for DPP-IV inhibition, illustrating the practical application of the QSAR approach.

| Peptide Analogue | Predicted DPP-IV IC50 (µM) | Experimental DPP-IV IC50 (µM) | Inhibition Mode |

| Ile-Pro-Ile | 20 | 3.9 ± 1.0 | Competitive |

| Ala-Pro-Ile | 22 | 14.2 ± 2.6 | Competitive |

| Phe-Pro-Ile | 41 | 24.3 ± 4.2 | Competitive |

| Ile-Pro-Ala | 45 | 40.5 ± 2.4 | Competitive |

| Trp-Pro-Ile | 78 | 49.3 ± 10.3 | Mixed |

| Phe-Pro-Phe | 129 | 247.0 ± 32.7 | Competitive |

| Data sourced from a study on peptide analogs of Ile-Pro-Ile. nih.govfrontiersin.org |

This integrated approach, combining QSAR modeling with targeted synthesis and experimental testing, provides a powerful framework for accelerating the discovery and optimization of peptide-based enzyme inhibitors like this compound and its analogues. mdpi.com

Cellular and Subcellular Mechanistic Investigations of Pro Pro Ile

Regulation of Cellular Glucose Metabolism and Uptake Mechanisms

Studies have shown that the milk casein-derived peptide, Isoleucyl-Prolyl-Proline (IPP), enhances glucose uptake in skeletal muscle cells. nih.gov This effect is significant as skeletal muscle is a primary tissue for maintaining glucose homeostasis. mdpi.com The mechanisms underlying this enhanced uptake involve the activation of key signaling pathways and the translocation of glucose transporters, independent of traditional insulin (B600854) signaling.

Effects on Glucose Uptake in Isolated Skeletal Muscle Cells

In studies utilizing differentiated C2C12 myotubes, a model for skeletal muscle cells, treatment with IPP resulted in a higher rate of 2-deoxy-glucose uptake compared to control cells. nih.gov This suggests that IPP directly influences the glucose transport machinery within these cells, contributing to improved glucose metabolism. nih.gov The uptake of glucose into peripheral tissues like skeletal muscle is a critical step in maintaining stable blood glucose levels. scielo.br

Activation of Adenosine Monophosphate-activated Protein Kinase (AMPK) Signaling Pathway

The observed increase in glucose uptake is attributed to the activation of the Adenosine Monophosphate-activated Protein Kinase (AMPK) signaling pathway. nih.gov AMPK is a crucial cellular energy sensor that, when activated, initiates processes to generate ATP, including glucose uptake. bosterbio.comqiagen.com Immunoblotting assays have demonstrated that treatment of skeletal muscle cells with IPP leads to increased phosphorylation levels of AMPK. nih.gov Furthermore, the phosphorylation of Liver Kinase B1 (LKB1), an upstream kinase of AMPK, was also elevated in IPP-treated cells, indicating a direct effect on this signaling cascade. nih.gov The activation of AMPK is a central mechanism for regulating cellular metabolism in response to various stimuli. bosterbio.com

Investigation of Glucose Transporter Type 4 (Glut4) Translocation

The primary mechanism for insulin-regulated glucose uptake into muscle and fat cells is the translocation of Glucose Transporter Type 4 (Glut4) from intracellular vesicles to the plasma membrane. wikipedia.org Research indicates that IPP promotes glucose uptake through a pathway that involves the translocation of Glut4. researchgate.netnih.gov This suggests that IPP, by activating the AMPK pathway, facilitates the movement of Glut4 transporters to the cell surface, thereby increasing the capacity for glucose import into the cell. nih.gov

Independence from Classical Insulin Signaling Pathways in Glucose Regulation

A noteworthy finding is that the effects of IPP on glucose metabolism appear to be independent of the classical insulin signaling pathway. nih.gov Studies have shown that while IPP significantly enhances glucose uptake and activates AMPK, it does not significantly affect the phosphorylation levels of key components of the insulin-dependent signaling pathway. nih.gov This is significant because in conditions like type 2 diabetes, insulin-stimulated glucose uptake is impaired. scielo.br The ability of IPP to promote glucose uptake via an insulin-independent mechanism suggests a potential alternative route for managing glucose homeostasis. nih.govscielo.br While some research in hepatic cells suggests IPP can directly interact with the insulin receptor, its primary mechanism in muscle cells is through the AMPK pathway. acs.org

Modulation of Inflammatory Signaling Cascades

In addition to its metabolic effects, IPP has been shown to modulate inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway Activation

The NF-κB pathway is a central regulator of inflammatory and immune responses. nih.gov Studies have demonstrated that IPP can inhibit the activation of the NF-κB pathway induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). scholaris.caplos.org This inhibition occurs downstream of the degradation of IκB, an inhibitor of NF-κB. plos.org By preventing the full activation of NF-κB, IPP may help to mitigate the inflammatory processes that are often associated with metabolic diseases. plos.orgnih.gov

Research Findings on Pro-Pro-Ile (IPP)

| Parameter | Cell Type | Effect of IPP | Key Findings | References |

| Glucose Uptake | C2C12 Skeletal Muscle Myotubes | Increased | Enhanced rate of 2-deoxy-glucose uptake compared to control. | nih.gov |

| AMPK Phosphorylation | C2C12 Skeletal Muscle Myotubes | Increased | Higher phosphorylation levels of AMPK and its upstream kinase, LKB1. | nih.gov |

| Glut4 Translocation | L6 Rat Myoblast Cell Line | Promoted | Accompanied glucose uptake via the AMPK pathway. | researchgate.netnih.gov |

| Insulin Signaling | C2C12 Skeletal Muscle Myotubes | No significant effect | Did not significantly affect the phosphorylation of insulin-dependent signaling factors. | nih.gov |

| NF-κB Activation | 3T3-F442A Adipocytes | Inhibited | Inhibited TNF-α dependent activation of the NF-κB pathway. | scholaris.caplos.org |

Attenuation of Tumor Necrosis Factor-alpha (TNFα)-Induced Cellular Responses

Specific studies detailing the capacity of this compound to attenuate cellular responses induced by Tumor Necrosis Factor-alpha (TNFα) are not present in the current body of scientific research. Research on other peptides has shown anti-inflammatory effects by modulating TNFα signaling, but these findings are not specific to this compound.

Regulation of Adipokine Secretion and Anti-inflammatory Mediators

The role of this compound in the regulation of adipokine secretion and the release of other anti-inflammatory mediators has not been specifically studied. The scientific literature discusses how obesity and metabolic states are linked to adipokine secretion, but does not provide data on the direct influence of this compound on these processes. tandfonline.comresearchgate.net

Influence on Cell Proliferation and Differentiation Processes

Modulation of Vascular Smooth Muscle Cell Proliferation and Migration

The scientific literature lacks specific studies on the direct effects of this compound on the proliferation and migration of vascular smooth muscle cells. General research has noted the importance of these processes in vascular biology, but has not identified a role for this particular tripeptide. google.comgoogle.com

Impact on Central and Peripheral Sympathetic Neurotransmission

Currently, there is no available research or data concerning the impact of this compound on either central or peripheral sympathetic neurotransmission.

Regulation of Sympathetic Activity in Specific Brain Regions (e.g., Hypothalamic Paraventricular Nucleus)

The hypothalamic paraventricular nucleus (PVN) is a critical brain region for controlling cardiovascular and neuroendocrine functions, acting as a primary source of excitatory signals to the spinal sympathetic outflow. nih.govphysiology.org The PVN's role becomes particularly significant in generating the heightened sympathetic vasomotor activity seen in many forms of hypertension. nih.govphysiology.org This heightened activity is linked to an imbalance of inhibitory and excitatory synaptic inputs to PVN presympathetic neurons. nih.govphysiology.org

While direct research on the specific tripeptide this compound within the PVN is limited, studies on similar peptides and the broader renin-angiotensin system (RAS) provide context. For instance, Angiotensin II, a key peptide in the RAS, excites PVN neurons that project to the rostral ventrolateral medulla, a critical site for maintaining sympathetic outflow. physiology.org This action has implications for cardiovascular diseases where sympathetic hyperactivity is associated with exaggerated Angiotensin II effects in the PVN. physiology.org Furthermore, studies have investigated other proline-containing tripeptides, such as Ile-Pro-Pro, which has been shown to improve the response to Angiotensin-(1–7), a peptide that modulates sympathetic activity in the PVN. nih.gov The inhibition of Ang-(1–7) in the PVN has been shown to reduce renal sympathetic nerve activity (RSNA) and plasma norepinephrine (B1679862) levels in rats with salt-induced hypertension. nih.gov

Table 1: Effects of Angiotensin-(1-7) Antagonist (A-779) in the PVN on Sympathetic Activity Markers in High-Salt (HS) Diet Rats

| Treatment Group | Renal Sympathetic Nerve Activity (% of Max) | Plasma Norepinephrine (pg/mL) |

|---|---|---|

| HS + Vehicle | ~100% | ~450 |

| HS + A-779 | ~60% | ~300 |

Data derived from graphical representations in a study on high salt-induced sympathoexcitation. nih.gov

Although the PVN is a key hub in central blood pressure regulation, the precise mechanisms by which specific peptides like this compound might influence its neuronal activity and subsequent sympathetic outflow remain an area for future investigation. frontiersin.org

Interactions with Cellular Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage of key biomolecules like proteins, lipids, and DNA. nih.govfrontiersin.org This process is implicated in numerous chronic diseases. frontiersin.org Protein oxidation, often measured by the formation of carbonyl groups, is a key consequence of oxidative stress. nih.govtandfonline.com

Direct studies detailing the interaction of the tripeptide this compound with cellular oxidative stress pathways are not extensively documented. However, research into its constituent amino acids and related peptide sequences provides relevant insights. Proline itself can act as an ROS scavenger. nih.gov During oxidative stress, specific peptide bond formations can be affected. For example, peroxide treatment in yeast has been shown to cause ribosome pausing and stalling at isoleucine (Ile) codons in the ribosomal P-site, particularly when a proline (Pro) codon is in the A-site, a phenomenon termed "redox pausing". nih.gov

This suggests that conditions of oxidative stress could potentially impact the synthesis of proteins containing Ile-Pro sequences. nih.gov The ubiquitin conjugase Rad6 has been identified as a key regulator in this stress response, as its absence leads to a loss of these redox-pausing signatures and altered expression of antioxidant genes. nih.gov Furthermore, oxidative modification can directly target amino acid residues within proteins, including proline and isoleucine, leading to the formation of hydroperoxides, hydroxides, and carbonyl groups, which alters protein function and can trigger apoptosis. tandfonline.com

Table 2: Examples of Direct Oxidative Modifications of Amino Acids by ROS

| Amino Acid Residue(s) | Reactive Species | Modification Product |

|---|---|---|

| Leu/Val/Lys/Pro/Ile/Tyr | HO• (+ others) | Leucine (B10760876)/valine/lysine (B10760008)/proline/isoleucine hydroperoxide and hydroxides |

| Lys, Arg, Pro, Thr | HO• (+ others) | Carbonyl formation by direct oxidative attack |

| Met | HO• (+ others) | Methionine sulphoxide |

This table summarizes common oxidative modifications to amino acid side chains. tandfonline.com

Interactions with Protein Degradation Pathways

The Pro/N-degron pathway is a specific branch of the N-degron pathways, which are proteolytic systems that recognize proteins bearing N-terminal (Nt) degradation signals, known as N-degrons, and target them for destruction. researchgate.netportlandpress.com The central feature of these pathways is the recognition of a protein's destabilizing N-terminal residue. pnas.org A peptide such as this compound, which begins with a proline residue, is a potential substrate for the Pro/N-degron pathway.

The key recognition component of this pathway is Gid4, a subunit of the GID ubiquitin ligase complex. researchgate.netcaltech.edu Gid4 functions as the N-recognin, specifically binding to proteins that have a proline at the N-terminus (Nt-Pro) or at the second position. caltech.edupnas.org Structural analysis reveals that Gid4 has a deep and narrow binding pocket that accommodates the N-terminal proline and the adjacent residue. portlandpress.com While initially identified for its role in degrading gluconeogenic enzymes in yeast under specific nutrient conditions, the evolutionary conservation of Gid4 suggests that the human GID complex also targets substrates with N-terminal proline degrons. portlandpress.compnas.org Although Gid4's primary targets are proteins with Nt-Pro, studies have shown it can also recognize other hydrophobic N-terminal residues, such as isoleucine, albeit with lower affinity. researchgate.net

The generation of substrates for the Pro/N-degron pathway can occur through the cleavage of precursor proteins by proteases, which exposes a new N-terminal residue. caltech.edu This N-terminal trimming is often carried out by aminopeptidases. In the context of antigen presentation, proteasomes generate peptides that often have N-terminal extensions requiring trimming within the endoplasmic reticulum (ER). plos.org This trimming is performed by ER-resident aminopeptidases, such as ERAP1 and ERAP2. mdpi.com

These enzymes sequentially remove amino acids from the N-terminus of peptides. nih.govaai.org However, a crucial characteristic of these aminopeptidases is their inability to cleave X-Pro bonds, where proline is in the second position of the peptide. soton.ac.uk This means that for a sequence like this compound, an aminopeptidase (B13392206) could cleave preceding amino acids, but would stop upon reaching the Pro-Pro sequence, thereby exposing the N-terminal proline and creating a potential Pro/N-degron. This enzymatic property is significant for generating specific peptide epitopes for immune system recognition and may similarly play a role in creating substrates for N-degron pathways. soton.ac.uk

Once a protein with an exposed Pro/N-degron, such as one starting with the this compound sequence, is recognized by the Gid4 N-recognin, it is targeted for degradation via the Ubiquitin-Proteasome System (UPS). pnas.org The UPS is a major pathway for controlled protein degradation in eukaryotic cells, essential for cellular homeostasis, regulation of protein concentrations, and elimination of misfolded proteins. wikipedia.orgthermofisher.com

The process begins when the GID complex, an E3 ubiquitin ligase, attaches a chain of ubiquitin molecules to the targeted substrate. pnas.orgmdpi.com This polyubiquitin (B1169507) chain, typically linked through the Lys48 residue of ubiquitin, acts as a tag that marks the protein for destruction. mdpi.comnih.gov The polyubiquitylated protein is then recognized and shuttled to the 26S proteasome, a large, multi-subunit protease complex. wikipedia.orgthermofisher.com The proteasome unfolds the tagged protein and degrades it into small peptides, while the ubiquitin molecules are recycled. thermofisher.commdpi.com Therefore, the Pro/N-degron pathway, initiated by the recognition of an N-terminal proline, directly links substrates like this compound to the powerful degradative machinery of the ubiquitin-proteasome system. caltech.edupnas.org

Peptide Synthesis Methodologies and Rational Design of Pro Pro Ile Analogues

Optimization of Solid-Phase Peptide Synthesis (SPPS) Techniques for Tripeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, allowing for the stepwise assembly of amino acids on a solid support. rsc.org For tripeptides like Pro-Pro-Ile, optimizing SPPS is crucial for achieving high purity and yield.

To address the need for large quantities of peptides for research and potential therapeutic use, scalable and high-yield synthesis methods are essential. ug.edu.pl One such innovative approach is the TAG technique, which has been successfully used for the scalable synthesis of tripeptides with a Pro-Pro scaffold. researchgate.net This method utilizes a hydrophobic tag to simplify the purification process and has been shown to be convenient and high-yielding. researchgate.netu-tokyo.ac.jp For instance, the synthesis of Ile-Pro-Pro (IPP) has been demonstrated on a molar scale using an acid-labile (2,4-bis(octadecyloxy)phenyl)methanol (B15224583) as the TAG. researchgate.net This approach holds significant potential for industrial-scale production. researchgate.net

Another area of optimization in SPPS involves the use of specialized resins. For example, diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene (PS) resins have shown promise as an alternative to traditional divinyl benzene (B151609) (DVB)-PS resins, especially for challenging sequences. rsc.org These DEG-PS resins exhibit reduced hydrophobicity and greater flexibility, leading to improved synthesis efficiency and higher purities and yields. rsc.org

The table below summarizes the yields of various tripeptides synthesized using the TAG technique.

| Peptide | Sequence | Yield (%) |

| IPP | Ile-Pro-Pro | >95 |

| VPP | Val-Pro-Pro | >95 |

| GPP | Gly-Pro-Pro | >95 |

| APP | Ala-Pro-Pro | >95 |

| LPP | Leu-Pro-Pro | >95 |

This data is based on a study demonstrating the scalable synthesis of these tripeptides. researchgate.net

Chemical derivatization is a key strategy for improving the therapeutic potential of peptides by enhancing their bioactivity, stability, and pharmacokinetic properties. nih.gov Modifications can be made to the peptide's termini or side chains. creative-peptides.com For instance, N-terminal acetylation and C-terminal amidation are common modifications used to protect against enzymatic degradation. creative-peptides.com

Introducing non-canonical amino acids is another powerful derivatization strategy. researchgate.net These synthetic amino acids can improve pharmacological properties such as in vivo half-life, lipophilicity, and potency. nih.gov The incorporation of N-aminoglycine, for example, provides a nucleophilic handle for further backbone derivatization. nih.gov Additionally, the use of permeation enhancers, such as cyclodextrins, can improve the chemical and physical stability of peptides in aqueous solutions. nih.gov

Development of Scalable and High-Yielding Synthesis Approaches (e.g., TAG Technique)

Systematic Design and Synthesis of this compound Analogues

The systematic design of this compound analogues involves a rational approach to modify its structure to modulate its biological activity and enhance its therapeutic properties.

Understanding the structure-activity relationship (SAR) of a peptide is fundamental to designing more stable and functional analogues. nih.gov Rational amino acid substitution is a key strategy in this process. By replacing specific amino acids in the this compound sequence, researchers can investigate the impact of these changes on the peptide's activity. For example, substituting amino acids with different properties (polar, nonpolar, basic, acidic, aromatic) can provide insights into the residues crucial for its biological function. researchgate.net

Studies on other peptides have shown that strategic substitutions can significantly enhance potency and stability. For instance, in analogues of PYY(3-36), substitutions at various positions led to improved biophysical and chemical stability. researchgate.net Similarly, the introduction of proline analogues can induce specific secondary structures, such as β-turns, which can be crucial for biological activity. nih.gov

The following table presents a hypothetical example of a rational substitution strategy for this compound, based on common approaches in peptide design.

| Original Residue | Position | Substitution Examples | Rationale |

| Ile | 1 | Val, Leu, Ala | Modulate hydrophobicity and steric bulk |

| Pro | 2 | Hydroxyproline, Azetidine-2-carboxylic acid | Alter conformational constraints |

| Pro | 3 | Thioproline, Pipecolic acid | Introduce different ring structures |

Cyclic peptides often exhibit greater metabolic stability and receptor binding affinity compared to their linear counterparts due to their constrained conformations. mdpi.comnih.gov Cyclization can be achieved through various strategies, including head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain linkages. mdpi.com The rigidity imposed by cyclization can lead to a more defined three-dimensional structure, which can enhance binding to biological targets. mdpi.comrsc.org

The inclusion of proline residues is particularly advantageous in the design of cyclic peptides as its unique pyrrolidine (B122466) ring promotes the formation of β-turns, which can facilitate cyclization and restrict the available conformations. nih.govrsc.org Research on cyclic peptides containing a Pro-Pro-Phe-Phe scaffold has demonstrated their potential as cytotoxic and cytostatic agents. nih.gov The conformational effects of cyclization are a critical aspect of their bioactivity, as linear derivatives often show reduced or no effect. nih.gov

Computational design has become an indispensable tool in modern peptide synthesis and drug discovery. pnas.orgnih.gov These methods allow for the de novo design of complex peptide folds and can predict the effects of amino acid substitutions on peptide structure and function. nih.govacs.org By using computational algorithms, researchers can screen large virtual libraries of peptide analogues to identify candidates with desired properties before undertaking laborious and expensive chemical synthesis. acs.org

For example, computational approaches can be used to design water-soluble analogues of membrane proteins or to predict the binding affinity of peptide analogues to their receptors. pnas.orgacs.org Deep learning models, trained on large datasets of experimental synthesis parameters, can even predict the efficiency of peptide synthesis reactions and help to minimize aggregation events, paving the way for real-time optimization. nih.gov This integration of computational design with experimental synthesis accelerates the development of novel peptide-based therapeutics with improved efficacy and selectivity. acs.orgacs.org

Advanced Analytical Methodologies for Pro Pro Ile Characterization

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to the isolation and purification of Pro-Pro-Ile from complex mixtures, such as synthetic reaction products or biological matrices. The choice of technique is dictated by the specific requirements of the analysis, including the desired purity level and the scale of the separation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone technique for both the purity assessment and preparative isolation of peptides like this compound. mtoz-biolabs.comhplc.eu This method separates molecules based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase. hplc.eu For peptides, C8 and C18 columns are commonly used stationary phases. The separation is typically achieved by a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased, causing more hydrophobic molecules to elute later. hplc.eugoogle.com

The purity of a this compound sample can be accurately determined by analyzing the resulting chromatogram. mtoz-biolabs.com The peak area of the tripeptide relative to the total area of all peaks provides a quantitative measure of its purity. sepscience.com For isolation, fractions corresponding to the this compound peak are collected. Subsequent lyophilization of these fractions yields the purified peptide. google.com RP-HPLC is capable of achieving high purity levels, often in the range of 96% to 99%. google.com

Key parameters that are optimized for the separation of this compound include the mobile phase composition, pH, gradient profile, and column temperature. sepscience.com The use of ion-pairing agents, such as trifluoroacetic acid (TFA), is common in peptide separations to improve peak shape and resolution. hplc.eu The selection of the appropriate column diameter is also crucial; standard analytical columns (4.6 mm) are suitable for routine analysis, while narrow-bore columns (~2 mm i.d.) offer increased sensitivity for samples with low concentrations. hplc.eu

Table 1: Typical RP-HPLC Parameters for Peptide Analysis

| Parameter | Description | Common Conditions for Peptides |

| Stationary Phase | The solid support within the column that interacts with the analytes. | C8 or C18 silica-based particles. hplc.eu |

| Mobile Phase A | The weaker solvent, typically aqueous. | 0.1% Trifluoroacetic Acid (TFA) in water. hplc.eu |

| Mobile Phase B | The stronger solvent, typically organic. | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. hplc.eu |

| Gradient | The programmed change in mobile phase composition over time. | A linear gradient from a low to a high percentage of Mobile Phase B. google.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | ~1 mL/min for a 4.6 mm ID column. hplc.eu |

| Detection | The method used to visualize the separated analytes. | UV absorbance at 210-220 nm (peptide bond) or 280 nm (aromatic residues). mtoz-biolabs.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates the use of higher operating pressures. researchgate.netspectroscopyonline.com The underlying principle of UPLC is described by the van Deemter equation, which relates linear velocity to plate height, demonstrating that smaller particles lead to higher efficiency. researchgate.net

For the analysis of this compound, UPLC provides a high-throughput solution, which is particularly valuable in screening large numbers of samples, for instance, in drug discovery or quality control environments. spectroscopyonline.comdshs-koeln.de The reduced analysis time, often by a factor of 5 or more compared to HPLC, allows for more rapid sample processing without compromising the quality of the separation. dshs-koeln.de The enhanced resolution of UPLC can also be beneficial for separating this compound from closely related impurities. lcms.cz

The transition from an HPLC method to a UPLC method requires careful consideration of parameters such as gradient profiles and flow rates to maintain chromatographic performance. However, the benefits of increased speed and sensitivity often justify the adoption of this technology for the high-throughput analysis of peptides like this compound. lcms.cz

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment and Isolation

Spectrophotometric and Fluorometric Enzyme Activity Assays

Enzyme assays are crucial for studying the interaction of this compound with specific enzymes, either as a substrate or an inhibitor. These assays measure the rate of an enzymatic reaction and can be performed using spectrophotometric or fluorometric detection methods. slideshare.netthermofisher.com

Spectrophotometric assays monitor the change in absorbance of light at a specific wavelength as the reaction proceeds. rsc.org For example, if the enzymatic cleavage of a substrate containing this compound results in a product that absorbs light differently than the substrate, the rate of the reaction can be determined by measuring the change in absorbance over time. rsc.org These assays are generally straightforward and widely applicable. slideshare.net

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods and are particularly useful for detecting low levels of enzyme activity. nih.govnih.gov These assays utilize substrates that are either fluorescent themselves or become fluorescent upon enzymatic modification. A common approach for protease assays is the use of quenched fluorescent substrates. nih.gov In these substrates, a fluorophore and a quencher are positioned on opposite sides of the cleavage site. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be continuously monitored. nih.gov

The choice between a spectrophotometric and a fluorometric assay depends on the specific enzyme, the available substrates, and the required sensitivity. thermofisher.comnih.gov Both methods provide valuable kinetic data for understanding the enzymatic processing of this compound.

Cell-Based Bioassays for Functional Activity Assessment

Cell-based bioassays are indispensable tools for evaluating the functional activity of the tripeptide this compound (PPI). These assays provide a physiological context to measure the biological response elicited by the peptide, offering insights into its mechanism of action. eurofins.com Common types of cell-based assays used to characterize molecules like PPI include reporter gene assays and glucose uptake assays. eurofins.compromega.com

Reporter Gene Assays:

Reporter gene assays are widely used to study the regulation of gene expression and signal transduction pathways. thermofisher.combmglabtech.com In these assays, a reporter gene, such as luciferase or β-galactosidase, is placed under the control of a specific regulatory element that is responsive to a signaling pathway of interest. thermofisher.combmglabtech.com When this compound activates this pathway, it leads to the expression of the reporter gene, and the resulting protein's activity can be quantified, providing a measure of the peptide's functional activity. thermofisher.com For instance, if this compound is hypothesized to interact with a specific receptor that activates a known transcription factor, a reporter construct containing binding sites for this transcription factor can be used. mdpi.com The signal produced by the reporter is proportional to the extent of pathway activation. eastport.cz Dual-luciferase reporter assay systems can be employed for higher accuracy, using a second reporter for normalization. bmglabtech.comtransgenbiotech.com

Glucose Uptake Assays:

The effect of this compound on glucose metabolism can be assessed using glucose uptake assays in relevant cell lines, such as skeletal muscle cells (e.g., L6 myotubes) or adipocytes (e.g., 3T3-L1). nih.govnih.govacs.org These assays measure the transport of glucose into cells. A common method involves incubating the cells with a fluorescently labeled glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), after treatment with this compound. acs.org The amount of intracellular fluorescence is then quantified, which correlates with the rate of glucose uptake.

Research on the related tripeptide Ile-Pro-Pro (IPP) has shown that it can enhance glucose uptake in C2C12 skeletal muscle cells. nih.gov Studies on analogues of IPP and Val-Pro-Pro (VPP) have also demonstrated their ability to promote glucose uptake in L6 myotubes, often through the AMP-activated protein kinase (AMPK) pathway, which is independent of the insulin (B600854) signaling pathway. nih.govresearchgate.netresearchgate.net These studies provide a framework for how the glucose uptake activity of this compound could be investigated.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a glucose uptake assay investigating this compound.

| Treatment | Concentration (µM) | Relative Glucose Uptake (%) |

|---|---|---|

| Control | 0 | 100 ± 5 |

| This compound | 10 | 125 ± 7 |

| 50 | 160 ± 9 | |

| 100 | 185 ± 11 | |

| Insulin (Positive Control) | 0.1 | 250 ± 15 |

Computational Approaches for Data Analysis and Interpretation

Computational methods are increasingly vital for analyzing and interpreting the data generated from analytical and biological assays of this compound. tum.deomscentral.comcoventry.ac.uk These approaches encompass statistical analyses to establish relationships between the peptide's structure and its activity, as well as multivariate techniques to handle complex datasets.

Statistical Methods for Structure-Activity Relationship Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. slideshare.netnih.gov The fundamental principle of QSAR is that the structural properties of a molecule determine its biological function. researchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds. scirp.orgmdpi.com

For this compound and its analogues, QSAR studies would involve:

Descriptor Calculation: Generating a set of numerical descriptors that characterize the physicochemical properties of the peptides, such as lipophilicity (logP), electronic properties, and steric parameters. scirp.org

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms to build a mathematical equation that links the descriptors to the observed biological activity (e.g., from cell-based assays). nih.govscirp.org

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques. mdpi.com

Pharmacophore modeling, another computational approach, can identify the essential 3D arrangement of functional groups required for biological activity. slideshare.netnih.gov This can guide the design of new this compound analogues with potentially enhanced activity.

The table below presents a hypothetical set of descriptors and their correlation with the biological activity of this compound analogues.

| Analogue | LogP | Molecular Weight (Da) | Hydrogen Bond Donors | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | -1.5 | 325.4 | 2 | 50 |

| Ala-Pro-Ile | -1.2 | 299.4 | 2 | 75 |

| Pro-Ala-Ile | -1.3 | 299.4 | 2 | 65 |

| Pro-Pro-Val | -1.8 | 311.4 | 2 | 58 |

Multivariate Statistical Analysis

Multivariate statistical analysis allows for the exploration of relationships among multiple variables simultaneously. arcgis.combetterevaluation.orgscalestatistics.com This is particularly useful when analyzing complex datasets from studies on this compound, where multiple factors may influence its activity.

Principal Component Analysis (PCA):

PCA is a dimensionality-reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. geeksforgeeks.orgbuiltin.comibm.com The goal is to extract the most important information from the data, making it easier to visualize and interpret. arcgis.comsartorius.com In the context of this compound research, PCA could be used to:

Analyze data from high-throughput screening of peptide analogues.

Identify patterns and groupings within a dataset based on multiple measured parameters (e.g., different bioassay results, physicochemical properties).

Reduce the complexity of data before further statistical analysis. ibm.com

Analysis of Variance (ANOVA):

ANOVA is a statistical test used to compare the means of two or more groups. questionpro.comdatatab.netqualtrics.com It helps determine whether observed differences between groups are statistically significant or due to random chance. questionpro.comqualtrics.com For this compound studies, ANOVA would be crucial for:

Comparing the effects of different concentrations of this compound in a cell-based assay. plos.org

Assessing the significance of differences in activity between this compound and its analogues. nih.gov

Analyzing data from experiments with multiple factors, such as different cell lines and treatment conditions (using two-way ANOVA). datatab.net

Emerging Research Trajectories and Future Perspectives in Pro Pro Ile Research

Identification of Novel Molecular Targets Beyond Known Enzyme Systems

Research into bioactive peptides has historically centered on their ability to inhibit specific enzymes. For instance, the well-studied analogues of Pro-Pro-Ile, such as Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP), are primarily known as inhibitors of Angiotensin-Converting Enzyme (ACE). researchgate.netplos.org Similarly, the analogue Ile-Pro-Ile is recognized as the most potent food-derived inhibitor of dipeptidyl peptidase IV (DPP-IV) identified to date. frontiersin.orgnih.gov

However, future research is pivoting towards identifying molecular targets that are not enzymes. This involves exploring how these peptides modulate complex signaling networks. For example, recent studies on IPP and VPP have revealed effects that extend beyond ACE inhibition. These tripeptides have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. nih.gov Interestingly, their mechanism did not affect the degradation of IκBα, an upstream regulator, but rather attenuated the phosphorylation of the p65 subunit, a step crucial for its nuclear translocation and subsequent inflammatory gene expression. nih.gov This suggests a more nuanced interaction with the inflammatory cascade than previously understood.

Furthermore, research indicates these peptides can influence metabolic pathways directly. IPP has been found to interact with the insulin (B600854) receptor (IR) to activate the insulin/AKT signaling pathway, enhancing glucose consumption in liver cells. acs.org VPP, while also promoting glucose consumption, appears to do so through a different, yet-to-be-fully-elucidated mechanism involving the AKT and MAPK signaling pathways. acs.org These findings highlight a shift from a single-enzyme target approach to a broader understanding of how peptides like this compound and its analogues can modulate entire signaling axes, opening up new avenues for research into their roles in metabolic and inflammatory diseases. The identification of such non-enzymatic molecular targets, including receptors and transcription factors, represents a significant frontier in peptide research. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Systemic Effects

To unravel the complex, systemic effects of peptides like this compound, researchers are increasingly turning to "omics" technologies. Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of small-molecule metabolites, provide a system-wide view of cellular responses to a given stimulus. nih.govmdpi.com These technologies offer a powerful, unbiased approach to map the intricate biological networks affected by a peptide, moving beyond the study of a single, predefined pathway. revespcardiol.org

Proteomics enables the simultaneous identification and quantification of thousands of proteins in a cell or tissue. mdpi.com In the context of this compound research, comparative proteomics could be used to analyze changes in protein expression in cells or animal models treated with the peptide. This can reveal global changes in cellular machinery, highlighting affected pathways such as glucose metabolism, lipid metabolism, or inflammatory responses, and helping to identify novel protein targets or downstream effectors. revespcardiol.org

Metabolomics provides a snapshot of the metabolome—the complete set of small-molecule metabolites (e.g., amino acids, lipids, sugars) within a biological system. mdpi.com Since metabolites are the final products of cellular processes, their levels can serve as important indicators of physiological or pathological states. nih.gov Analyzing the metabolic profile following this compound administration can elucidate the ultimate functional consequences of the peptide's activity.

The true power of these technologies lies in their integration. By combining proteomic and metabolomic data, researchers can construct a more comprehensive picture of a peptide's mechanism of action, linking changes in protein expression to alterations in metabolic function. nih.govfrontiersin.org This integrated systems biology approach can reveal how different pathways cross-talk and are organized into networks, providing deeper mechanistic insights than either technology could alone. revespcardiol.org For a compound like this compound, this could mean connecting its influence on specific signaling proteins to observable, systemic effects on amino acid or glucose metabolism. frontiersin.org

| Omics Technology | Description | Application in this compound Research | Potential Insights |

|---|---|---|---|

| Proteomics | Large-scale study of the structure and function of proteins. It identifies and quantifies the complete set of proteins (proteome) in a biological sample. mdpi.com | Quantify changes in protein expression in cells/tissues after exposure to this compound. | Identification of novel protein targets, elucidation of affected signaling cascades, understanding of off-target effects. |

| Metabolomics | Scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. nih.govmdpi.com | Measure global changes in metabolite levels in biofluids (plasma, urine) or tissues following this compound administration. | Understanding of systemic metabolic impact, discovery of biomarkers for peptide activity, assessment of functional outcomes. |

| Integrated Omics | Combined analysis of data from different omics platforms to create a more holistic view of a biological system. nih.govrevespcardiol.org | Correlate protein expression changes with metabolic shifts to build comprehensive network models. | Mapping complete mechanism of action from molecular target to systemic physiological effect, identifying key nodes in regulatory networks. |

Development of Advanced Computational Algorithms for De Novo Peptide Design

The creation of novel peptide analogues with enhanced activity or stability is being revolutionized by advanced computational algorithms. These de novo design methods use sophisticated modeling and simulation to explore the vast chemical space of possible peptide sequences, identifying promising candidates for synthesis and testing. news-medical.net This approach is significantly more efficient than traditional, time-consuming discovery methods. news-medical.net

Several computational strategies are at the forefront of this field:

Molecular Dynamics (MD) Simulation: Algorithms like PARCE (Protocol for Amino acid Refinement through Computational Evolution) use all-atom, explicit-solvent MD simulations to model the interaction between a peptide and its target. units.it The protocol iteratively introduces single-point mutations in the peptide sequence and uses MD trajectories to evaluate whether the mutation improves the binding and stability of the complex. units.it

Viterbi Algorithms: The VitAL (Viterbi Algorithm for de novo peptide design) program uses a different approach based on knowledge-based search strategies and statistical descriptors to design peptides with high binding affinity for a target protein. plos.org This method has been used to successfully design novel tripeptides that bind to targets like HIV-1 protease with higher affinity than known inhibitors. plos.org

Fragment-Based Assembly: Approaches like PepComposer work by identifying structurally similar regions to a target binding site from a database of known protein structures. It then retrieves backbone fragments that interact with these regions and merges them to create a template, which is then refined through cycles of sequence design. oup.com

These computational tools are instrumental for the future of this compound research. Starting with the this compound scaffold, these algorithms can be used to design analogues with improved affinity for a known target (like DPP-IV or ACE) or to design entirely new peptides that interact with novel targets identified through proteomic studies. For example, modeling software can screen libraries of this compound variations to find sequences that bind most effectively to a specific protein surface, such as a protein-protein interaction site. nih.gov

| Algorithm/Approach | Core Methodology | Key Feature | Reference Example |

|---|---|---|---|

| PARCE | Iterative single-point mutations evaluated by explicit solvent molecular dynamics simulations. units.it | High-fidelity physical modeling of peptide-target complexes. | Design of protein fragments capable of binding to specific protein targets. units.it |

| VitAL | Viterbi algorithm using knowledge-based search strategies and statistical descriptors. plos.org | Efficient search of sequence space to predict high-affinity binders. | Design of a Trp-Tyr-Val tripeptide with nanomolar binding affinity for HIV-1 protease. plos.org |

| PepComposer | Fragment-based assembly and merging followed by sequence optimization. oup.com | Builds novel peptides by combining structural fragments from known proteins. | Design of a peptide inhibitor for HCV protease with sequence similarity to the native inhibitor at key binding positions. oup.com |

| Heuristic Energy-Based Design | Combines optimization algorithms with established energy models to search for stable cyclic peptide structures. plos.org | Focuses on designing conformationally constrained (cyclic) peptides for enhanced stability. | Generation of stable cyclic peptide designs of 7 to 24 amino acids. plos.org |

Considerations for Translational Research Paths of this compound Analogues (excluding human clinical trials)

Translational research acts as the critical bridge between basic scientific discoveries in the laboratory and their eventual application in medicine. leicabiosystems.com For any promising analogue of this compound designed through computational methods or identified via screening, the path forward involves a rigorous preclinical evaluation process. This stage is designed to assess the compound's safety and efficacy before it can ever be considered for human studies. dndi.org

The preclinical translational path for a this compound analogue would typically involve the following stages:

In Vitro Characterization: The first step is to thoroughly characterize the peptide's activity in controlled laboratory settings. This includes confirming its binding affinity to the intended molecular target, determining its mechanism of action in cell-based assays (e.g., measuring inhibition of target enzyme activity or modulation of a signaling pathway), and assessing its stability in the presence of metabolic enzymes.

Pharmacokinetic Profiling: A major hurdle for peptide therapeutics is their typically poor pharmacokinetic profile. tandfonline.com Preclinical studies must therefore evaluate the peptide's absorption, distribution, metabolism, and excretion (ADME). This involves determining its stability in plasma and its circulatory half-life. Strategies to improve these properties, such as chemical modifications, would be assessed at this stage.

In Vivo Efficacy Models: The analogue must be tested in relevant animal models of disease. For an analogue designed to target blood pressure, this could involve using spontaneously hypertensive rats (SHR), a model where the effects of IPP and VPP have been studied. nih.gov These studies aim to demonstrate that the peptide exerts the desired physiological effect in vivo and to establish a dose-response relationship.